

Spectral Data Analysis of 5-Bromo-2-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-fluoropyridine**

Cat. No.: **B045044**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the versatile reagent, **5-Bromo-2-fluoropyridine**. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and interpretation. Detailed experimental protocols are also provided to ensure reproducibility of the spectral data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and MS analyses of **5-Bromo-2-fluoropyridine**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.34	d	2.5	1H	H-6
7.95	ddd	8.8, 7.4, 2.5	1H	H-4
6.93	dd	8.8, 3.1	1H	H-3

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
162.8 (d, $^1\text{JCF} = 240.2$ Hz)	C-2
149.8 (d, $^3\text{JCF} = 7.7$ Hz)	C-6
142.0 (d, $^3\text{JCF} = 8.4$ Hz)	C-4
115.5 (d, $^4\text{JCF} = 4.1$ Hz)	C-5
110.1 (d, $^2\text{JCF} = 38.5$ Hz)	C-3

Solvent: CDCl_3 , Reference: CDCl_3 (77.16 ppm)

Table 3: IR Absorption Data

Wavenumber (cm^{-1})	Intensity	Assignment
3080	Weak	C-H stretch (aromatic)
1605, 1570, 1465	Medium-Strong	$\text{C}=\text{C}/\text{C}=\text{N}$ stretching (aromatic ring)
1260	Strong	C-F stretch
1120	Medium	C-H in-plane bending
870	Strong	C-H out-of-plane bending
680	Medium	C-Br stretch

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
175/177	100	[M] ⁺ (Molecular ion, bromine isotopes)
146/148	20	[M-HF] ⁺
96	35	[M-Br] ⁺
69	40	[C ₄ H ₂ F] ⁺

Ionization Method: Electron Impact (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **5-Bromo-2-fluoropyridine** (approximately 20 mg) was prepared in deuterated chloroform (CDCl_3 , 0.7 mL). The spectra were recorded on a Bruker Avance 400 MHz spectrometer.

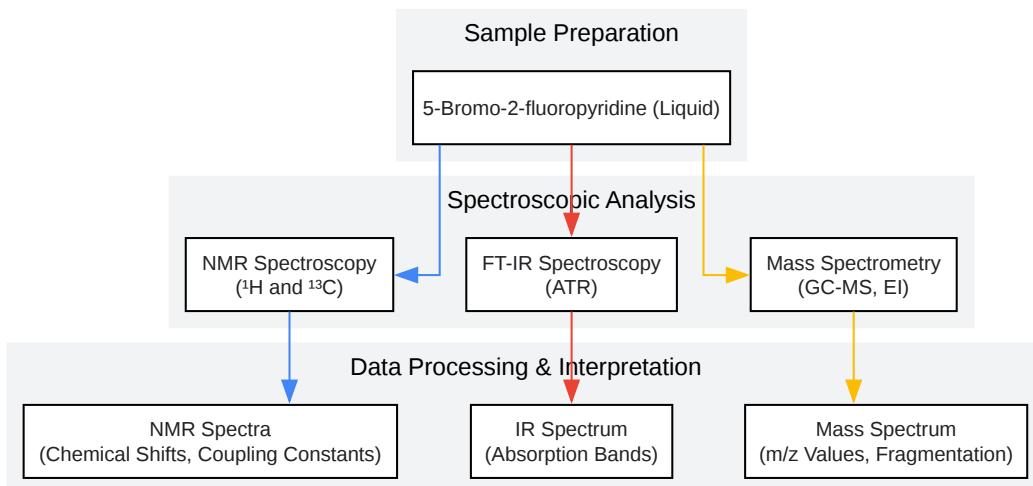
- ¹H NMR: The proton NMR spectrum was acquired with a 30° pulse angle, a relaxation delay of 1.0 seconds, and an acquisition time of 4.0 seconds. A total of 16 scans were co-added and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR: The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence. A 45° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds were employed. A total of 1024 scans were accumulated. Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (77.16 ppm).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. A small drop of neat **5-Bromo-2-fluoropyridine** was placed directly onto the ATR crystal. The spectrum was recorded over the range of 4000-600 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were averaged to

obtain the final spectrum. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted.

Mass Spectrometry (MS)


Mass spectral analysis was performed on a gas chromatograph coupled to a mass spectrometer (GC-MS) using electron impact (EI) ionization. A dilute solution of **5-Bromo-2-fluoropyridine** in dichloromethane was injected into the GC.

- **Gas Chromatography:** An Agilent HP-5ms capillary column (30 m x 0.25 mm, 0.25 μ m film thickness) was used. The oven temperature was programmed from 50°C (held for 2 minutes) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
- **Mass Spectrometry:** The mass spectrometer was operated in EI mode at 70 eV. The ion source temperature was maintained at 230°C, and the quadrupole analyzer temperature was 150°C. The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 40-500 amu.

Visualizations

The following diagram illustrates the general workflow for the acquisition of the spectral data described in this guide.

Workflow for Spectral Data Acquisition of 5-Bromo-2-fluoropyridine

[Click to download full resolution via product page](#)

Caption: General workflow for acquiring NMR, IR, and MS spectral data.

- To cite this document: BenchChem. [Spectral Data Analysis of 5-Bromo-2-fluoropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045044#spectral-data-for-5-bromo-2-fluoropyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com